2-(1,3-Dithian-2-yl)-1-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dithian-2-yl)-1-methyl-1H-indole is an organic compound that features both an indole and a dithiane moiety The indole structure is a common motif in many natural products and pharmaceuticals, while the dithiane group is often used as a protective group in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithian-2-yl)-1-methyl-1H-indole typically involves the formation of the dithiane group followed by its attachment to the indole ring. One common method involves the reaction of 1,3-propanedithiol with a carbonyl compound in the presence of a Lewis acid catalyst to form the dithiane ring . This dithiane intermediate can then be reacted with an indole derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other industrial-scale equipment can help to optimize the reaction conditions and improve the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dithian-2-yl)-1-methyl-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiane group can be reduced back to the corresponding thiol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the indole ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dithian-2-yl)-1-methyl-1H-indole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1,3-Dithian-2-yl)-1-methyl-1H-indole depends on its specific application. In organic synthesis, the dithiane group acts as a protective group for carbonyl compounds, allowing for selective reactions to occur at other sites on the molecule . In biological systems, the indole moiety can interact with various enzymes and receptors, potentially leading to pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: A simpler compound with similar protective group properties.
1,3-Dithiolane: Another protective group used in organic synthesis.
Indole: The parent compound of the indole moiety, widely used in pharmaceuticals and natural products.
Uniqueness
2-(1,3-Dithian-2-yl)-1-methyl-1H-indole is unique in that it combines the properties of both the dithiane and indole groups. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
123371-54-0 |
---|---|
Molekularformel |
C13H15NS2 |
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
2-(1,3-dithian-2-yl)-1-methylindole |
InChI |
InChI=1S/C13H15NS2/c1-14-11-6-3-2-5-10(11)9-12(14)13-15-7-4-8-16-13/h2-3,5-6,9,13H,4,7-8H2,1H3 |
InChI-Schlüssel |
KLDYXDRWCDPQHS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C1C3SCCCS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.